2-Iodophenyl 3-pyrrolidinyl ether hydrochloride
Overview
Description
2-Iodophenyl 3-pyrrolidinyl ether hydrochloride is a chemical compound that features an iodophenyl group attached to a pyrrolidinyl ether moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodophenyl 3-pyrrolidinyl ether hydrochloride typically involves the reaction of 2-iodophenol with 3-pyrrolidinol in the presence of a suitable base and solvent. The reaction conditions often include:
Base: Potassium carbonate or sodium hydroxide
Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)
Temperature: Reflux conditions (approximately 80-100°C)
Reaction Time: Several hours to ensure complete conversion
The resulting product is then treated with hydrochloric acid to form the hydrochloride salt, which is isolated and purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure consistency and compliance with industry standards.
Chemical Reactions Analysis
Types of Reactions
2-Iodophenyl 3-pyrrolidinyl ether hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The pyrrolidinyl ether moiety can be reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution: Sodium azide, potassium cyanide, or other nucleophiles in polar aprotic solvents like DMF or DMSO.
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of azido, cyano, or other substituted derivatives.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of reduced pyrrolidinyl derivatives.
Scientific Research Applications
2-Iodophenyl 3-pyrrolidinyl ether hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for various functionalized derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Iodophenyl 3-pyrrolidinyl ether hydrochloride involves its interaction with specific molecular targets and pathways. The iodophenyl group can engage in electrophilic interactions, while the pyrrolidinyl ether moiety can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, or other biological molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromophenyl 3-pyrrolidinyl ether hydrochloride
- 2-Chlorophenyl 3-pyrrolidinyl ether hydrochloride
- 2-Fluorophenyl 3-pyrrolidinyl ether hydrochloride
Uniqueness
2-Iodophenyl 3-pyrrolidinyl ether hydrochloride is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and higher polarizability can influence the compound’s interactions with biological targets, potentially leading to different pharmacological profiles.
Properties
IUPAC Name |
3-(2-iodophenoxy)pyrrolidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12INO.ClH/c11-9-3-1-2-4-10(9)13-8-5-6-12-7-8;/h1-4,8,12H,5-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYKHPJQJZNODGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=CC=CC=C2I.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClINO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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